molecular formula C11H12N2O B6261085 4-(1H-indazol-3-yl)butan-2-one CAS No. 1021910-43-9

4-(1H-indazol-3-yl)butan-2-one

Cat. No. B6261085
CAS RN: 1021910-43-9
M. Wt: 188.2
InChI Key:
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Description

“4-(1H-indazol-3-yl)butan-2-one” is a chemical compound with the molecular formula C11H12N2O . It is also known as 3-(3-Oxobutyl)-1H-indole .


Synthesis Analysis

The synthesis of indazoles, including “this compound”, has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an indazole ring attached to a butan-2-one group . The molecular weight of this compound is 188.22600

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1H-indazol-3-yl)butan-2-one involves the condensation of 3-aminobutan-1-ol with 1H-indazole-3-carboxaldehyde, followed by oxidation of the resulting imine to yield the final product.", "Starting Materials": [ "3-aminobutan-1-ol", "1H-indazole-3-carboxaldehyde", "Acetic acid", "Sodium triacetoxyborohydride", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 3-aminobutan-1-ol (1.0 equiv) and 1H-indazole-3-carboxaldehyde (1.2 equiv) in acetic acid and stir at room temperature for 24 hours.", "Step 2: Add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture and stir for an additional 24 hours.", "Step 3: Quench the reaction with water and extract the product with methanol.", "Step 4: Oxidize the imine product with hydrogen peroxide (2.0 equiv) in the presence of sodium hydroxide (2.0 equiv) at room temperature for 24 hours.", "Step 5: Acidify the reaction mixture with acetic acid and extract the product with methanol.", "Step 6: Purify the product by column chromatography." ] }

CAS RN

1021910-43-9

Molecular Formula

C11H12N2O

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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